molecular formula C20H16N2O3S B12448351 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B12448351
M. Wt: 364.4 g/mol
InChI Key: MDORROUASXRANP-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Chemical Reactions Analysis

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, which is used for reduction reactions, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in related compounds has been confirmed by the absence of –NO2 bands and the emergence of –NH bands in their IR spectra .

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired pharmacological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide can be compared with other benzoxazole derivatives and related compounds. Similar compounds include N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine and N-(benzimidazol-2-ylamino)phenyl derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H16N2O3S/c1-14-7-12-19-18(13-14)21-20(25-19)15-8-10-16(11-9-15)22-26(23,24)17-5-3-2-4-6-17/h2-13,22H,1H3

InChI Key

MDORROUASXRANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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